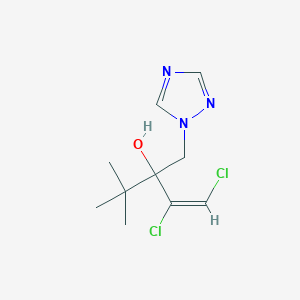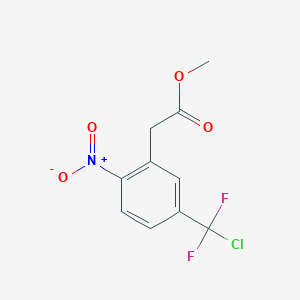![molecular formula C20H30N2O5 B8044686 ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate](/img/structure/B8044686.png)
ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. The Boc group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in multistep synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate typically involves the protection of the amino group of L-leucine with a Boc group, followed by coupling with 4-aminobenzoic acid ethyl ester. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids, including this compound, can be scaled up using flow microreactor systems. These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity. The use of flow microreactors also enhances the sustainability of the process by reducing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides using coupling reagents like DIC and DMAP.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amino acid or peptide.
Coupling: The formation of peptide bonds between amino acids or peptides.
Applications De Recherche Scientifique
ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid building block. The compound is also used in the synthesis of dipeptides and other peptide-based molecules .
In medicinal chemistry, Boc-protected amino acids are used to develop peptide-based drugs and therapeutic agents. The ability to selectively protect and deprotect amino groups allows for the precise construction of complex peptide sequences, which can be tailored for specific biological activities .
Mécanisme D'action
The mechanism of action of ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate primarily involves the protection of the amino group of L-leucine. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparaison Avec Des Composés Similaires
ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate is similar to other Boc-protected amino acids, such as:
N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
tert-Butyl N-(2-hydroxyethyl)carbamate: Employed in the preparation of non-standard protected amino acid derivatives.
The uniqueness of this compound lies in its specific application in peptide synthesis, where it provides a stable and easily removable protecting group for the amino group of L-leucine.
Propriétés
IUPAC Name |
ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-7-26-18(24)14-8-10-15(11-9-14)21-17(23)16(12-13(2)3)22-19(25)27-20(4,5)6/h8-11,13,16H,7,12H2,1-6H3,(H,21,23)(H,22,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJOBBVVAYLITM-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(6S,7R,8R,8aR)-7-acetyloxy-3-oxo-8-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-6-yl] acetate](/img/structure/B8044646.png)
![3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one](/img/structure/B8044650.png)



![6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione](/img/structure/B8044670.png)


![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B8044698.png)

